molecular formula C26H30N2O2 B3438257 4-[4-(diphenylmethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one

4-[4-(diphenylmethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B3438257
M. Wt: 402.5 g/mol
InChI Key: NVNMYIHJBXFZPI-UHFFFAOYSA-N
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Description

This compound is also known as Spirotetramat Metabolite BYI08330-cis-enol . It is an analytical standard used in pesticide standards . The compound is a metabolite of Spirotetramat, a second-generation insecticide developed by Bayer CropScience .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat is cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione .


Molecular Structure Analysis

The empirical formula of this compound is C18H23NO3 . The molecular weight is 301.38 . The SMILES string representation of the molecule is COC1CCC2(CC1)NC(=O)C(=C2O)c3cc©ccc3C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction .


Physical and Chemical Properties Analysis

The compound is an analytical standard used in pesticide standards . It is suitable for HPLC and gas chromatography (GC) techniques . The storage temperature is -20°C .

Mechanism of Action

Spirotetramat, the parent compound of this metabolite, has a unique two-way internal absorption and transport properties. It can be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c29-24-20-23(26(30-24)14-8-3-9-15-26)27-16-18-28(19-17-27)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,20,25H,3,8-9,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNMYIHJBXFZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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